3-Methyltetradecane

Descripción general

Descripción

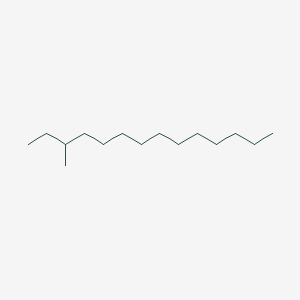

3-Methyltetradecane is an organic compound with the molecular formula C₁₅H₃₂. It is a branched alkane, specifically a methyl-substituted tetradecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methyltetradecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tetradecane with a methylating agent under controlled conditions. This process typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to facilitate the reaction.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This method allows for the efficient production of branched alkanes, including this compound, from petroleum feedstocks.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction: Although this compound is already a saturated hydrocarbon, it can be subjected to reduction reactions to remove any impurities or unsaturated bonds that may be present.

Substitution: This compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, such as halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing impurities.

Substitution: Halogenation reactions often use reagents like chlorine or bromine, usually in the presence of light or a catalyst.

Major Products:

Oxidation: Alcohols, aldehydes, and carboxylic acids.

Reduction: Pure this compound.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Introduction to 3-Methyltetradecane

This compound is a branched alkane with the molecular formula . It is characterized by a methyl group attached to the third carbon of a tetradecane chain. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique properties and potential applications.

Chemistry

In the field of analytical chemistry, this compound serves as a reference compound in gas chromatography and mass spectrometry. Its well-defined structure allows for accurate calibration and validation of analytical methods. Researchers utilize it to separate and identify other volatile compounds in complex mixtures, enhancing the reliability of analytical results .

Biological Research

Recent studies have explored the role of this compound as a pheromone or signaling molecule in certain insect species. Its ability to influence behavioral responses through olfactory receptors highlights its significance in ecological studies. Additionally, there is ongoing research into its potential as a biomarker for various diseases, suggesting that it could be useful in medical diagnostics.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. A study conducted at Al-Azhar University demonstrated its effectiveness against several pathogens, including:

- Staphylococcus aureus (MRSA)

- Listeria monocytogenes

- Pseudomonas aeruginosa

- Escherichia coli

- Clostridium bifermentans

- Candida albicans

The study indicated significant antibacterial and antifungal activities, suggesting that this compound might serve as an alternative antimicrobial agent amid rising drug resistance.

Industrial Applications

In industrial settings, this compound is utilized as a solvent and as an intermediate in the synthesis of other organic compounds. Its hydrophobic nature makes it suitable for applications in lubricants, greases, adhesives, sealants, and polishes . Furthermore, it is involved in the production processes of various chemical products derived from petroleum feedstocks.

Antimicrobial Activity Evaluation

A notable case study evaluated the antimicrobial effects of this compound extracted from Pediococcus acidilactici. The extraction method involved ethyl acetate, successfully isolating the compound as a pure product confirmed by spectroscopic analyses. The findings underscored its potential as an alternative antimicrobial agent due to its effectiveness against resistant strains of bacteria.

Despite the promising findings regarding the applications of this compound, there are significant gaps in comprehensive research. Future studies should focus on:

- Mechanistic Studies : Understanding how this compound exerts its antimicrobial effects.

- Clinical Applications : Investigating its potential use in clinical settings as an alternative to conventional antibiotics.

- Toxicological Assessments : Conducting detailed evaluations to assess safety profiles for human use.

Mecanismo De Acción

The mechanism of action of 3-Methyltetradecane largely depends on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, as a pheromone, it can bind to olfactory receptors in insects, triggering behavioral responses. In industrial applications, its role as a solvent or intermediate involves physical interactions with other molecules, facilitating chemical reactions or processes.

Comparación Con Compuestos Similares

Tetradecane: A straight-chain alkane with the same number of carbon atoms but without the methyl substitution.

2-Methyltetradecane: Another branched alkane with the methyl group attached to the second carbon atom instead of the third.

Hexadecane: A longer-chain alkane with two additional carbon atoms.

Uniqueness: 3-Methyltetradecane is unique due to its specific branching, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This branching can also affect its interactions in biological systems, making it distinct from its straight-chain and differently branched counterparts.

Actividad Biológica

3-Methyltetradecane (C15H32) is a branched alkane that belongs to a class of organic compounds known for their hydrocarbon structure. This compound has garnered attention in various fields, particularly in biological research due to its potential antimicrobial properties and other biological activities. This article aims to explore the biological activity of this compound, presenting relevant studies, case findings, and data tables.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H32 |

| Molecular Weight | 212.4146 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 18435-22-8 |

| LogP | 6.97 |

These properties indicate that this compound is a hydrophobic compound, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly when extracted from Pediococcus acidilactici. A notable study evaluated the antimicrobial effects of tetradecane derivatives against various pathogens, including:

- Staphylococcus aureus (MRSA)

- Listeria monocytogenes

- Pseudomonas aeruginosa

- Escherichia coli

- Clostridium bifermentans

- Candida albicans

The study reported significant antibacterial and antifungal activities, with minimal inhibitory concentrations (MIC) indicating effective bioactivity against these microorganisms . The extraction method involved ethyl acetate, which successfully isolated tetradecane as a pure product confirmed by spectroscopic analyses.

Case Studies

- Antimicrobial Activity Evaluation : A study conducted at Al-Azhar University demonstrated that extracts containing tetradecane from Pediococcus acidilactici exhibited considerable antimicrobial activity. The research emphasized the need for alternative antimicrobial agents due to rising drug resistance in pathogens .

- Metabolic Studies : Although specific metabolic studies on this compound are scarce, it is hypothesized that its structural characteristics may influence lipid metabolism and energy balance in biological systems. Future studies could explore its role in metabolic pathways.

Future Directions and Research Needs

Despite the promising findings regarding the biological activity of this compound, there remains a significant gap in comprehensive research. Future studies should focus on:

- Mechanistic Studies : Understanding the mechanisms through which this compound exerts its antimicrobial effects.

- Clinical Applications : Investigating potential applications in clinical settings, particularly as an alternative to conventional antibiotics.

- Toxicological Assessments : Conducting detailed toxicological evaluations to assess safety profiles for human use.

Propiedades

IUPAC Name |

3-methyltetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-4-6-7-8-9-10-11-12-13-14-15(3)5-2/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUYUZCPGPKNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897342 | |

| Record name | 3-methyl-tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

264.00 to 265.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyltetradecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18435-22-8 | |

| Record name | 3-Methyltetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18435-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyltetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methyl-tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLTETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSN3UE2UV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyltetradecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.